K-252A(Epi)
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Overview
Description
K-252A(Epi) is a staurosporine analog originally isolated from the soil fungi Nocardiopsis species . It is a potent inhibitor of various protein kinases, including phosphorylase kinase, protein kinase A, protein kinase C, protein kinase G, and CaM kinase II . This compound has been extensively studied for its ability to inhibit nerve growth factor-induced Trk activation and downstream signaling .
Preparation Methods
The preparation of K-252A(Epi) involves the methylation of K-252B on an industrial scale . The water-insoluble K-252A(Epi), present in the cell mass, is converted to the water-soluble K-252B sodium salt in an alkaline solution . The obtained K-252B is then methylated with dimethylsulfate in the presence of potassium carbonate in dimethylacetamide . This method has been used to manufacture significant quantities of K-252A(Epi) from the fermentation broth .
Chemical Reactions Analysis
K-252A(Epi) undergoes various chemical reactions, including:
Oxidation: K-252A(Epi) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert K-252A(Epi) into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving K-252A(Epi) can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are typically derivatives of K-252A(Epi) with altered biological activities .
Scientific Research Applications
K-252A(Epi) has a wide range of scientific research applications, including:
Mechanism of Action
K-252A(Epi) exerts its effects by inhibiting the actions of nerve growth factor on PC12 cells . At a concentration of 200 nanomolar, K-252A(Epi) prevents neurite generation initiated by nerve growth factor but not by fibroblast growth factor or dibutyryl cyclic adenosine monophosphate . It inhibits the induction of ornithine decarboxylase by nerve growth factor while stimulating its induction by epidermal growth factor . K-252A(Epi) also blocks the nerve growth factor-induced heterodown-regulation of the epidermal growth factor receptor .
Comparison with Similar Compounds
K-252A(Epi) is part of the indolocarbazole family, which includes other compounds such as staurosporine and rebeccamycin . These compounds share structural similarities but differ in their biological activities and mechanisms of action . For example:
Staurosporine: Another potent protein kinase inhibitor, but with different target specificities and biological effects.
Rebeccamycin: Acts as a DNA-damaging agent and inhibits DNA topoisomerase I, unlike K-252A(Epi) which primarily targets protein kinases.
K-252A(Epi) is unique due to its specific inhibition of nerve growth factor-induced signaling pathways and its ability to induce apoptosis and cell cycle arrest .
Properties
Molecular Formula |
C27H21N3O5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (15S,16S,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18-,26+,27-/m1/s1 |
InChI Key |
KOZFSFOOLUUIGY-BLIZRMSTSA-N |
Isomeric SMILES |
C[C@@]12[C@@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Synonyms |
3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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